molecular formula C16H10N2O B12521460 2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate CAS No. 817160-43-3

2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate

Katalognummer: B12521460
CAS-Nummer: 817160-43-3
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: OZCJAUSHDSNQNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring

Vorbereitungsmethoden

The synthesis of 2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate typically involves the diazotization of an aromatic amine. The general synthetic route includes the following steps:

    Diazotization Reaction: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable substrate to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Analytical Chemistry: The compound is employed in various analytical techniques, including spectrophotometry and chromatography, for the detection and quantification of other substances.

Wirkmechanismus

The mechanism of action of 2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or substrate used in the reaction.

Vergleich Mit ähnlichen Verbindungen

2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate can be compared with other diazonium compounds, such as:

    2-Diazonio-1-(4-methylphenyl)ethenolate: Similar in structure but with a methyl group attached to the aromatic ring.

    2-Diazonio-1-(2-naphthyl)ethenolate: Contains a naphthyl group instead of a phenanthrenyl group.

The uniqueness of this compound lies in its specific aromatic structure, which can influence its reactivity and the types of products formed in chemical reactions.

Eigenschaften

CAS-Nummer

817160-43-3

Molekularformel

C16H10N2O

Molekulargewicht

246.26 g/mol

IUPAC-Name

2-diazo-1-phenanthren-2-ylethanone

InChI

InChI=1S/C16H10N2O/c17-18-10-16(19)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-10H

InChI-Schlüssel

OZCJAUSHDSNQNM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.